(6-Phenylpyridin-2-yl)boronic acid
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Overview
Description
“(6-Phenylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used in the field of chemistry as a heterocyclic building block .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(6-Phenylpyridin-2-yl)boronic acid”, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Other methods include iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of “(6-Phenylpyridin-2-yl)boronic acid” consists of a boronic acid group attached to a phenylpyridinyl group .Chemical Reactions Analysis
Boronic acids, including “(6-Phenylpyridin-2-yl)boronic acid”, are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property has led to their use in various sensing applications .Scientific Research Applications
Sensing Applications
6-Phenylpyridine-2-boronic acid has been utilized in the development of fluorescent sensors. These sensors can detect catechol and its amino-derivatives, such as dopamine, DOPA, and DOPAC. The interactions of boronic acids with diols and strong Lewis bases like fluoride or cyanide anions enhance their utility in various sensing applications, which can be either homogeneous assays or heterogeneous detection .
Cross-Coupling Reactions
Boronic acids are pivotal in cross-coupling reactions, which are essential for creating complex organic molecules. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Catalysis
In catalysis, 6-Phenylpyridine-2-boronic acid can be used to facilitate various chemical reactions. Its role in catalysis is crucial for developing new synthetic methodologies and improving existing processes .
Medicinal Chemistry
The compound finds applications in medicinal chemistry where it may be used to synthesize potential pharmaceutical agents. Its unique properties allow for the creation of novel drugs with specific targeting capabilities .
Polymer Materials
Boronic acids contribute to the development of polymer materials. Their inclusion in polymers can lead to materials with unique properties suitable for a wide range of applications, from industrial to medical uses .
Optoelectronics Materials
In optoelectronics, 6-Phenylpyridine-2-boronic acid can be used to create materials that have specific light-emitting or absorbing properties. This is particularly useful in the development of LEDs, solar cells, and other light-based technologies .
Preparation of Sensors for Carbohydrates
This compound is also involved in preparing sensors for carbohydrates, which is significant for medical diagnostics and research applications where precise detection and measurement of carbohydrate levels are required .
Click Reactions
Lastly, click reactions, which are a class of chemical reactions that are reliable, wide in scope, and easy to perform, often use boronic acids like 6-Phenylpyridine-2-boronic acid in the synthesis of compounds containing the boronic acid moiety. This has implications in drug discovery and material science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-phenylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUCLYDZGDBCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671288 |
Source
|
Record name | (6-Phenylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-96-5 |
Source
|
Record name | B-(6-Phenyl-2-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Phenylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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